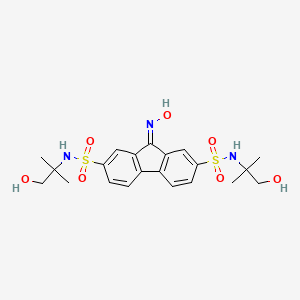

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

Description

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a fluorene-based disulfonamide derivative featuring hydroxyl and hydroxyimino substituents. Its molecular structure includes a 9H-fluorene core with sulfonamide groups at positions 2 and 7, modified by 1-hydroxy-2-methylpropan-2-yl substituents.

Properties

IUPAC Name |

9-hydroxyimino-2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)fluorene-2,7-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O7S2/c1-20(2,11-25)23-32(28,29)13-5-7-15-16-8-6-14(33(30,31)24-21(3,4)12-26)10-18(16)19(22-27)17(15)9-13/h5-10,23-27H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCNNIGEMOYYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique fluorene backbone and multiple functional groups, including sulfonamide and hydroxyimino moieties. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3O7S2. The structure features a fluorene core with specific substitutions that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 453.58 g/mol |

| Functional Groups | Sulfonamide, Hydroxyimino |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily as an enzyme inhibitor. Its mechanism of action appears to involve interactions with specific biological targets related to cancer cell proliferation.

The compound's unique structure allows it to bind effectively to enzymes involved in various metabolic pathways. Notably, it has been identified as an inhibitor of glutathione peroxidase 4 (GPX4), which plays a crucial role in cellular oxidative stress response. This inhibition can lead to ferroptosis, a regulated form of cell death that has garnered interest for its potential therapeutic implications in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound effectively reduced the proliferation of specific cancer cell lines, highlighting its potential as an anticancer agent .

- Ferroptosis Induction : Another research effort focused on the compound's ability to induce ferroptosis in cancer cells through GPX4 degradation. This pathway is significant because it offers a novel approach to target cancer cells that are resistant to conventional therapies .

- Binding Affinity Studies : Interaction studies have shown that the compound binds selectively to proteins involved in lipid metabolism and oxidative stress response, further elucidating its mechanism of action and potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide | Dicyclohexyl substituents | Varies; less focus on ferroptosis |

| N(2),N(7)-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide | Butyl groups enhance solubility | Induces ferroptosis; potential anticancer agent |

| 9-(hydroxyimino)-N2,N7-bis(tetrahydro-pyran) | Cyclic structure alters pharmacokinetics | Different metabolic pathways targeted |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The target compound differs from its analogs primarily in the substituents on the sulfonamide groups and the fluorene core. Below is a comparative analysis:

Table 1: Structural Comparison of Key Fluorene Derivatives

Key Observations:

- Steric Effects : Bulkier substituents (e.g., dicyclohexyl in FIN56) may hinder membrane permeability compared to the smaller hydroxyalkyl groups in the target compound.

Insights:

- FIN56: Demonstrates potent ferroptosis-inducing activity via GPX4 degradation, with EC50 values in the nanomolar range in HT-1080 cells .

- Pharmacokinetics : The hydroxyalkyl substituents in the target compound could reduce cytochrome P450-mediated metabolism compared to FIN56’s cyclohexyl groups, extending half-life .

Physicochemical Properties

Table 3: Physicochemical Comparison

Notes:

- The target compound’s hydroxyl groups may increase hydrogen bonding, reducing logP compared to FIN54.

- FIN56’s stability in DMSO makes it suitable for in vitro assays, while the target compound may require alternative solvents for formulation .

Q & A

Q. Example Stability Profile (Hypothetical Data) :

| Condition | Degradation Rate (%/week) | Major Degradant |

|---|---|---|

| 25°C, 60% RH | 0.2 | None detected |

| 40°C, 75% RH | 1.8 | Sulfonic acid |

| UV light | 3.5 | Nitrosobyproduct |

Advanced: How can computational modeling predict interactions with biological targets (e.g., GPX4)?

Answer:

Target Selection : Identify binding pockets in GPX4 using X-ray crystallography data (PDB ID: 6HN5) .

Docking Studies :

- Software : Schrödinger Suite or AutoDock Vina.

- Parameters : Optimize the hydroxyimino group’s hydrogen-bonding capacity with GPX4’s selenocysteine active site .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Focus on RMSD values <2.0 Å for the ligand-protein complex.

Key Insight : The 1-hydroxy-2-methylpropan-2-yl groups may enhance solubility, reducing nonspecific binding in hydrophobic pockets .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

Address discrepancies via:

Assay Standardization :

- Use identical cell lines (e.g., HT-1080 for ferroptosis studies) and normalize to a positive control (e.g., FIN56 for GPX4 inhibition) .

Purity Validation :

- Re-test compound batches with detected impurities (e.g., via LC-MS) to rule out batch-to-batch variability .

Mechanistic Studies :

- Conduct rescue experiments (e.g., add ferroptosis inhibitor ferrostatin-1) to confirm on-target effects .

Advanced: What methodologies optimize solubility for in vitro assays?

Answer:

- Co-Solvent Systems : Test DMSO/PBS mixtures (≤0.1% DMSO) to maintain cell viability while enhancing solubility .

- Prodrug Design : Modify hydroxy groups with acetyl-protected analogs (e.g., replace -OH with -OAc) to increase logP temporarily .

- Nanoparticle Formulation : Use PEGylated liposomes (70–100 nm size) for sustained release in cell culture media .

Advanced: How to design experiments assessing structure-activity relationships (SAR) for this compound?

Answer:

Analog Synthesis : Vary substituents (e.g., replace 1-hydroxy-2-methylpropan-2-yl with cyclopentyl) .

Activity Profiling :

- Enzyme Assays : Measure IC₅₀ against GPX4 (literature range: 50–200 nM) .

- Cellular Assays : Quantify lipid ROS levels via C11-BODIPY probe in HT-1080 cells .

Data Correlation : Use QSAR models to link logP, polar surface area, and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.